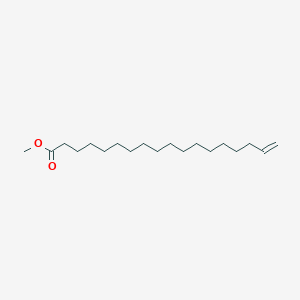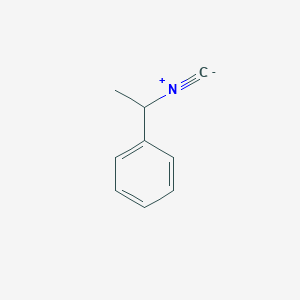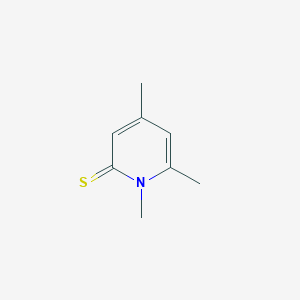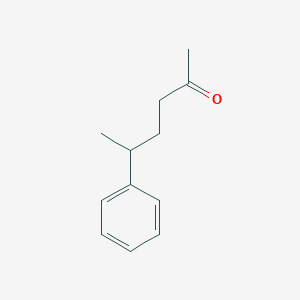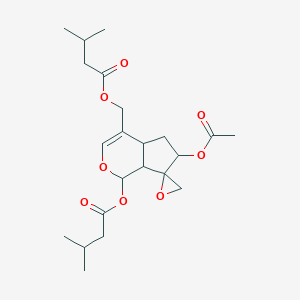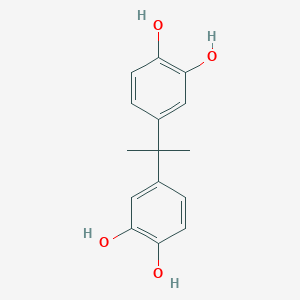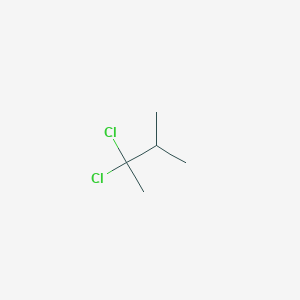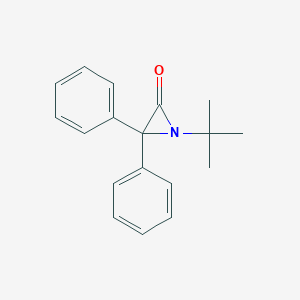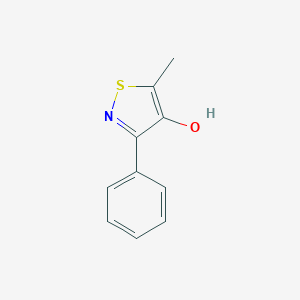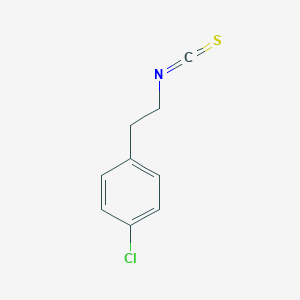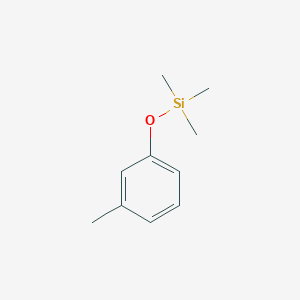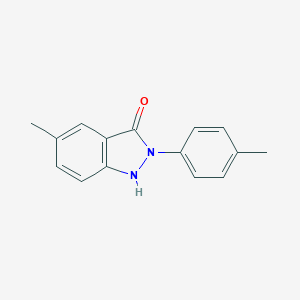
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one, also known as MI-1, is a synthetic compound that belongs to the indazolone family. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme MDM2, which plays a critical role in regulating the tumor suppressor protein p53. In
作用機序
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one exerts its anti-cancer effects by inhibiting the activity of MDM2, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which in turn induces apoptosis in cancer cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to inhibit the activity of other proteins involved in cell cycle regulation and DNA repair.
生化学的および生理学的効果
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been shown to be highly selective for cancer cells that overexpress MDM2, while sparing normal cells. It has been found to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the major advantages of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its high selectivity for cancer cells that overexpress MDM2, which reduces the risk of toxicity to normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to be effective at low concentrations, which reduces the risk of side effects. However, one of the limitations of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. One area of interest is the development of more potent and selective analogs of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. Another area of interest is the investigation of the potential of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one with other anti-cancer agents is an area of active research. Finally, the development of novel drug delivery systems for 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one could improve its efficacy and reduce the risk of side effects.
合成法
The synthesis of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one involves the reaction of 2-aminobenzophenone with 4-methylbenzoyl chloride in the presence of a base, followed by a cyclization reaction with methyl iodide. The final product is obtained through a purification process involving recrystallization.
科学的研究の応用
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been extensively studied for its anti-cancer properties. It has been shown to selectively induce apoptosis in cancer cells that overexpress MDM2, while sparing normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
特性
CAS番号 |
17049-55-7 |
|---|---|
製品名 |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(2)5-8-14(13)16-17/h3-9,16H,1-2H3 |
InChIキー |
CDGCHPSQYGKSSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
同義語 |
1,2-Dihydro-5-methyl-2-(p-tolyl)-3H-indazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



